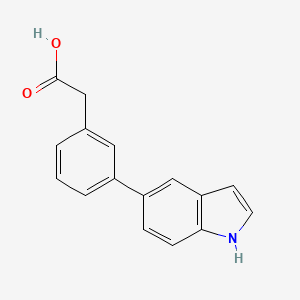

2-(3-(1h-Indol-5-yl)phenyl)acetic acid

Description

Properties

IUPAC Name |

2-[3-(1H-indol-5-yl)phenyl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13NO2/c18-16(19)9-11-2-1-3-12(8-11)13-4-5-15-14(10-13)6-7-17-15/h1-8,10,17H,9H2,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTQLDLXUWNVRHF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C2=CC3=C(C=C2)NC=C3)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20654120 | |

| Record name | [3-(1H-Indol-5-yl)phenyl]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20654120 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

886363-20-8 | |

| Record name | [3-(1H-Indol-5-yl)phenyl]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20654120 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-(3-(1H-Indol-5-yl)phenyl)acetic acid

Abstract

This comprehensive technical guide details a robust and efficient synthetic pathway for the preparation of 2-(3-(1H-indol-5-yl)phenyl)acetic acid, a molecule of significant interest in medicinal chemistry and drug development. The synthesis is centered around a pivotal Suzuki-Miyaura cross-coupling reaction, a powerful method for the formation of carbon-carbon bonds. This document provides a thorough exploration of the synthetic strategy, detailed experimental protocols for each step, and an in-depth discussion of the underlying chemical principles. The target audience for this guide includes researchers, scientists, and professionals in the field of drug development who require a practical and scientifically rigorous approach to the synthesis of this and structurally related compounds.

Introduction

Indole and phenylacetic acid moieties are privileged scaffolds in medicinal chemistry, frequently appearing in a diverse array of biologically active molecules. The strategic combination of these two pharmacophores in 2-(3-(1H-indol-5-yl)phenyl)acetic acid presents a compelling scaffold for the exploration of new therapeutic agents. The synthesis of such hybrid molecules requires a carefully designed and optimized synthetic route to ensure high yields, purity, and scalability.

This guide focuses on a convergent synthetic approach, wherein the indole and phenylacetic acid fragments are synthesized separately and then coupled in a key final step. This strategy offers significant advantages in terms of flexibility, allowing for the independent modification of each fragment to generate a library of analogues for structure-activity relationship (SAR) studies. The core of this synthesis is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, which is renowned for its mild reaction conditions, high functional group tolerance, and broad applicability in modern organic synthesis[1][2].

Overall Synthetic Strategy

The synthesis of 2-(3-(1H-indol-5-yl)phenyl)acetic acid is designed as a three-step process, commencing from commercially available starting materials. The overall workflow is depicted below:

Figure 1: Overall synthetic workflow for 2-(3-(1H-indol-5-yl)phenyl)acetic acid.

The key steps in this synthetic pathway are:

-

Synthesis of Indole-5-boronic Acid: This crucial intermediate is prepared from commercially available 5-bromoindole via a lithium-halogen exchange followed by borylation.

-

Suzuki-Miyaura Cross-Coupling: The synthesized indole-5-boronic acid is coupled with a commercially available phenylacetic acid derivative, ethyl 2-(3-bromophenyl)acetate, using a palladium catalyst. The use of an ester derivative of the phenylacetic acid is a strategic choice to prevent potential interference of the free carboxylic acid with the basic conditions of the coupling reaction.

-

Hydrolysis: The resulting ethyl ester is hydrolyzed under basic conditions to yield the final target compound, 2-(3-(1H-indol-5-yl)phenyl)acetic acid.

Experimental Protocols

Materials and Instrumentation

All reagents and solvents should be of analytical grade and used as received from commercial suppliers unless otherwise noted. Anhydrous solvents should be obtained from a solvent purification system or by standard drying techniques. Reactions should be monitored by thin-layer chromatography (TLC) on silica gel plates and visualized under UV light. Column chromatography should be performed using silica gel (230-400 mesh). Nuclear Magnetic Resonance (NMR) spectra should be recorded on a 400 MHz spectrometer, and chemical shifts are reported in parts per million (ppm) relative to an internal standard. Mass spectra should be obtained using an electrospray ionization (ESI) source.

| Reagent/Material | Supplier | Purity |

| 5-Bromoindole | Sigma-Aldrich | 98% |

| n-Butyllithium (2.5 M in hexanes) | Sigma-Aldrich | |

| Triisopropyl borate | Sigma-Aldrich | 98% |

| Ethyl 2-(3-bromophenyl)acetate | Commercially available from various suppliers such as Thermo Fisher Scientific, Matrix Fine Chemicals, and BLD Pharm.[3][4][5] | ≥98% |

| Palladium(II) acetate (Pd(OAc)₂) | Strem Chemicals | |

| 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) | Strem Chemicals | |

| Potassium phosphate tribasic (K₃PO₄) | Sigma-Aldrich | ≥98% |

| Tetrahydrofuran (THF), anhydrous | Acros Organics | |

| Toluene, anhydrous | Acros Organics | |

| Ethanol | Fisher Scientific | |

| Hydrochloric acid (HCl) | Fisher Scientific | |

| Sodium hydroxide (NaOH) | Fisher Scientific | |

| Ethyl acetate | Fisher Scientific | |

| Hexanes | Fisher Scientific |

Step 1: Synthesis of Indole-5-boronic acid

This procedure is adapted from established methods for the synthesis of indolylboronic acids.

Figure 2: Synthesis of Indole-5-boronic acid.

Protocol:

-

To a solution of 5-bromoindole (1.0 eq) in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere (argon or nitrogen), add n-butyllithium (2.5 M in hexanes, 1.1 eq) dropwise.

-

Stir the resulting mixture at -78 °C for 1 hour.

-

Add triisopropyl borate (1.2 eq) dropwise to the reaction mixture at -78 °C.

-

Allow the reaction to warm to room temperature and stir for an additional 12 hours.

-

Quench the reaction by the slow addition of 1 M hydrochloric acid (HCl) until the pH of the aqueous layer is approximately 2.

-

Extract the mixture with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) to afford indole-5-boronic acid as a white to off-white solid.

Expected Yield: 60-70%.

Characterization: The structure of the product should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

Step 2: Suzuki-Miyaura Cross-Coupling of Indole-5-boronic acid and Ethyl 2-(3-bromophenyl)acetate

The Suzuki-Miyaura reaction is a cornerstone of modern synthetic chemistry for the formation of C-C bonds. The choice of a palladium precatalyst and a sterically demanding phosphine ligand like SPhos is crucial for achieving high efficiency in the coupling of heteroaryl boronic acids.[6][7]

Figure 3: Simplified catalytic cycle of the Suzuki-Miyaura reaction.

Protocol:

-

In a reaction vessel, combine indole-5-boronic acid (1.2 eq), ethyl 2-(3-bromophenyl)acetate (1.0 eq), palladium(II) acetate (Pd(OAc)₂, 0.02 eq), and SPhos (0.04 eq).

-

Add potassium phosphate tribasic (K₃PO₄, 3.0 eq).

-

Evacuate and backfill the vessel with an inert atmosphere (argon or nitrogen) three times.

-

Add anhydrous toluene and water (typically in a 10:1 ratio) to the reaction mixture.

-

Heat the reaction to 100 °C and stir for 12-24 hours, monitoring the progress by TLC.

-

Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield ethyl 2-(3-(1H-indol-5-yl)phenyl)acetate.

Expected Yield: 75-85%.

Characterization: The structure of the coupled product should be confirmed by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Step 3: Hydrolysis of Ethyl 2-(3-(1H-indol-5-yl)phenyl)acetate

The final step is a standard ester hydrolysis to yield the desired carboxylic acid.

Protocol:

-

Dissolve ethyl 2-(3-(1H-indol-5-yl)phenyl)acetate (1.0 eq) in a mixture of ethanol and water.

-

Add sodium hydroxide (NaOH, 3.0 eq) to the solution.

-

Heat the reaction mixture to reflux and stir for 2-4 hours, monitoring the disappearance of the starting material by TLC.

-

After completion, cool the reaction to room temperature and remove the ethanol under reduced pressure.

-

Dilute the remaining aqueous solution with water and acidify to a pH of approximately 2 with 1 M HCl.

-

A precipitate will form, which can be collected by vacuum filtration.

-

Wash the solid with cold water and dry under vacuum to afford the final product, 2-(3-(1H-indol-5-yl)phenyl)acetic acid.

-

If necessary, the product can be further purified by recrystallization.

Expected Yield: 90-95%.

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, HRMS, and its melting point determined.

Data Summary

| Step | Starting Material | Product | Reagents and Conditions | Expected Yield (%) |

| 1 | 5-Bromoindole | Indole-5-boronic acid | 1. n-BuLi, THF, -78 °C2. B(O-iPr)₃3. HCl (aq) | 60-70 |

| 2 | Indole-5-boronic acid, Ethyl 2-(3-bromophenyl)acetate | Ethyl 2-(3-(1H-indol-5-yl)phenyl)acetate | Pd(OAc)₂, SPhos, K₃PO₄, Toluene/H₂O, 100 °C | 75-85 |

| 3 | Ethyl 2-(3-(1H-indol-5-yl)phenyl)acetate | 2-(3-(1H-indol-5-yl)phenyl)acetic acid | NaOH, Ethanol/H₂O, Reflux | 90-95 |

Conclusion

This technical guide provides a detailed and reliable synthetic route for the preparation of 2-(3-(1H-indol-5-yl)phenyl)acetic acid. The described three-step sequence, featuring a key Suzuki-Miyaura cross-coupling reaction, offers a practical and efficient method for accessing this valuable compound. The protocols outlined are well-established and can be readily implemented in a standard organic chemistry laboratory. Furthermore, the modular nature of this synthesis allows for the straightforward generation of analogues for further investigation in drug discovery programs. The successful execution of this synthesis will provide researchers with a high-purity sample of the target molecule, enabling its biological evaluation and further development.

References

-

2-(3-BROMOPHENYL)ACETIC ACID | CAS 1878-67-7 - Matrix Fine Chemicals. (n.d.). Retrieved January 19, 2026, from [Link]

-

Investigating Arylazoformamide Ligands in Palladium(II) Precatalysts through the Suzuki–Miyaura Cross-Coupling Reaction - PMC - NIH. (n.d.). Retrieved January 19, 2026, from [Link]

-

Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - NIH. (n.d.). Retrieved January 19, 2026, from [Link]

- Process for the preparation of α-bromo-phenylacetic acids - Google Patents. (n.d.).

-

Ligand effects in palladium‐catalyzed Suzuki and Heck coupling reactions - Scite.ai. (n.d.). Retrieved January 19, 2026, from [Link]

-

Bio-synthesis and hydrolysis of ethyl phenylacetate and ethyl 2- phenylpropionate in organic solvent by lyophilized mycelia - Semantic Scholar. (n.d.). Retrieved January 19, 2026, from [Link]

-

Formation and Role of Palladium Chalcogenide and Other Species in Suzuki–Miyaura and Heck C–C Coupling Reactions Catalyzed with Palladium(II) Complexes of Organochalcogen Ligands: Realities and Speculations | Organometallics - ACS Publications. (n.d.). Retrieved January 19, 2026, from [Link]

-

Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - NIH. (n.d.). Retrieved January 19, 2026, from [Link]

-

Cas 1878-67-7,3-Bromophenylacetic acid - LookChem. (n.d.). Retrieved January 19, 2026, from [Link]

-

Pyrazole-based P,N-ligand for palladium catalyst: Applications in Suzuki coupling and amination reactions - ResearchGate. (n.d.). Retrieved January 19, 2026, from [Link]

-

THE SUZUKI-MIYAURA REACTION AND BORON REAGENTS – MECHANISM, SYNTHESIS AND APPLICATION - ResearchGate. (n.d.). Retrieved January 19, 2026, from [Link]

Sources

- 1. tcichemicals.com [tcichemicals.com]

- 2. researchgate.net [researchgate.net]

- 3. 3-Bromophenylacetic acid, 98+% 5 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 4. 1878-67-7|2-(3-Bromophenyl)acetic acid|BLD Pharm [bldpharm.com]

- 5. 2-(3-BROMOPHENYL)ACETIC ACID | CAS 1878-67-7 [matrix-fine-chemicals.com]

- 6. Investigating Arylazoformamide Ligands in Palladium(II) Precatalysts through the Suzuki–Miyaura Cross-Coupling Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-(3-(1H-Indol-5-yl)phenyl)acetic acid: Synthesis, Physicochemical Predictions, and Potential Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(3-(1H-Indol-5-yl)phenyl)acetic acid is a fascinating hybrid molecule that marries the privileged indole scaffold with the biologically significant phenylacetic acid moiety. The indole ring system is a cornerstone in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities, including anticancer, antiviral, and antimicrobial properties.[1][2] Phenylacetic acid and its derivatives are also recognized for their diverse biological roles, ranging from antimicrobial agents to plant auxins.[3][4]

This technical guide provides a comprehensive overview of 2-(3-(1H-indol-5-yl)phenyl)acetic acid, a molecule that, despite its potential, remains largely uncharacterized in the scientific literature. In the absence of extensive experimental data, this document serves as a roadmap for researchers, offering a robust, proposed synthetic route, predicted physicochemical properties based on its constituent parts, and a well-reasoned exploration of its potential biological activities. This guide is designed to empower researchers to synthesize, characterize, and evaluate this promising compound.

Chemical Structure and IUPAC Name

-

IUPAC Name: 2-(3-(1H-indol-5-yl)phenyl)acetic acid

-

Molecular Formula: C₁₆H₁₃NO₂

-

Molecular Weight: 251.28 g/mol

-

Chemical Structure:

Caption: Chemical structure of 2-(3-(1H-indol-5-yl)phenyl)acetic acid.

Predicted Physicochemical Properties

| Property | Phenylacetic Acid | Indole | Predicted: 2-(3-(1H-indol-5-yl)phenyl)acetic acid | Rationale for Prediction |

| Melting Point (°C) | 76-78[4] | 52-54 | > 150 | The introduction of the larger, more rigid indole structure and the potential for intermolecular hydrogen bonding between the indole N-H and the carboxylic acid would significantly increase the melting point. |

| Boiling Point (°C) | 265.5[4] | 253-254 | > 300 | The increased molecular weight and polarity are expected to raise the boiling point substantially. |

| Water Solubility | 15 g/L[4] | 3.56 g/L | Low | The significantly larger hydrophobic surface area of the combined molecule will likely decrease water solubility, despite the presence of polar functional groups. |

| pKa | 4.31[4] | ~17 (N-H) | ~4.5 | The carboxylic acid pKa is not expected to be significantly altered by the distant indole moiety. |

| LogP | 1.41 | 2.14 | ~3.5 | The combination of the two aromatic systems will lead to a more lipophilic molecule with a higher LogP value. |

Synthesis of 2-(3-(1H-Indol-5-yl)phenyl)acetic acid

The most logical and efficient synthetic route to 2-(3-(1H-indol-5-yl)phenyl)acetic acid is via a Suzuki-Miyaura cross-coupling reaction. This powerful carbon-carbon bond-forming reaction is well-suited for coupling an aryl halide (5-bromoindole) with an arylboronic acid (3-(carboxymethyl)phenyl)boronic acid).[5][6]

Proposed Synthetic Scheme

Caption: Proposed Suzuki-Miyaura coupling for the synthesis of the target compound.

Step-by-Step Experimental Protocol

Materials:

-

5-Bromo-1H-indole

-

3-(Carboxymethyl)phenylboronic acid (or its ester precursor followed by hydrolysis)

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Potassium carbonate (K₂CO₃)

-

1,2-Dimethoxyethane (DME)

-

Water (degassed)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: In a round-bottom flask, combine 5-bromo-1H-indole (1.0 eq), 3-(carboxymethyl)phenylboronic acid (1.2 eq), and potassium carbonate (3.0 eq).

-

Catalyst Preparation: In a separate vial, prepare the catalyst by dissolving palladium(II) acetate (0.02 eq) and triphenylphosphine (0.08 eq) in DME.

-

Reaction Execution: Add the catalyst solution to the flask containing the reactants. Add a 4:1 mixture of DME and degassed water.

-

Heating and Monitoring: Heat the reaction mixture to 80 °C and stir under an inert atmosphere (e.g., argon or nitrogen). Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and then brine.

-

Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 2-(3-(1H-indol-5-yl)phenyl)acetic acid.

Causality Behind Experimental Choices:

-

Catalyst System: The combination of a palladium source (Pd(OAc)₂) and a phosphine ligand (PPh₃) is a classic and effective catalyst for Suzuki couplings. The ligand stabilizes the palladium and facilitates the catalytic cycle.

-

Base: Potassium carbonate is a commonly used inorganic base in Suzuki reactions. It is required to activate the boronic acid for the transmetalation step.[5]

-

Solvent System: The mixture of an organic solvent (DME) and water is often used to dissolve both the organic and inorganic reagents. Degassing the water is crucial to prevent oxidation of the catalyst.

Synthesis of 3-(Carboxymethyl)phenylboronic acid

Should 3-(carboxymethyl)phenylboronic acid not be commercially available, it can be synthesized from m-bromotoluene in a multi-step process involving Grignard reaction, boration, and oxidation.[7] Alternatively, hydrolysis of (3-cyanophenyl)boronic acid can also yield the desired product.[8]

Potential Biological Activities and Mechanism of Action

The biological profile of 2-(3-(1H-indol-5-yl)phenyl)acetic acid has not been experimentally determined. However, based on its structural components, we can hypothesize its potential activities.

Antimicrobial Activity

Both indole and phenylacetic acid derivatives are known to possess antimicrobial properties.[3][9]

-

Indole Derivatives: Indole and its derivatives can exhibit antimicrobial activity through various mechanisms, including the disruption of bacterial cell membranes, inhibition of biofilm formation, and interference with bacterial signaling pathways.[2][10]

-

Phenylacetic Acid: Phenylacetic acid has been shown to have antibacterial and antifungal activity.[3]

It is plausible that the combination of these two pharmacophores in a single molecule could lead to a compound with significant antimicrobial activity, potentially with a synergistic or novel mechanism of action.

Caption: Hypothesized antimicrobial mechanisms of action.

Auxin-like Activity

Indole-3-acetic acid (IAA) is the most common and potent plant auxin, a class of hormones that regulate plant growth and development.[11] Phenylacetic acid (PAA) is also a naturally occurring auxin, though generally less potent than IAA.[1] Both IAA and PAA have been shown to regulate gene expression through the TIR1/AFB signaling pathway.[1][11]

Given that 2-(3-(1H-indol-5-yl)phenyl)acetic acid contains the core structures of both an indole derivative and a phenylacetic acid, it is highly likely to exhibit auxin-like activity. It may interact with the TIR1/AFB auxin co-receptor complex, leading to the degradation of Aux/IAA transcriptional repressors and the subsequent activation of auxin-responsive genes.

Caption: Potential involvement in the TIR1/AFB auxin signaling pathway.

Analytical Characterization

Once synthesized, the identity and purity of 2-(3-(1H-indol-5-yl)phenyl)acetic acid should be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the chemical structure by showing the expected proton and carbon signals and their couplings.

-

Mass Spectrometry (MS): High-resolution mass spectrometry will confirm the molecular weight and elemental composition.

-

Infrared (IR) Spectroscopy: IR spectroscopy will identify the characteristic functional groups, such as the N-H stretch of the indole, the O-H and C=O stretches of the carboxylic acid, and the aromatic C-H stretches.

-

High-Performance Liquid Chromatography (HPLC): HPLC can be used to determine the purity of the synthesized compound.

Conclusion

2-(3-(1H-Indol-5-yl)phenyl)acetic acid represents a novel chemical entity with significant potential for biological activity, particularly in the realms of antimicrobial and plant growth regulation. While this compound is currently under-explored, this guide provides the necessary theoretical and practical framework for its synthesis and initial characterization. The proposed Suzuki-Miyaura coupling offers a reliable and efficient route to this molecule, and the predicted physicochemical and biological properties provide a strong rationale for its further investigation. It is our hope that this guide will stimulate research into this promising molecule and unlock its full potential in drug discovery and agricultural applications.

References

-

{[(1-Acetyl-2,3-dihydro-1H-indol-5-YL)sulfonyl]-amino}(phenyl)acetic acid | C18H18N2O5S | CID - PubChem. (URL: [Link])

-

Distinct Characteristics of Indole-3-Acetic Acid and Phenylacetic Acid, Two Common Auxins in Plants - PubMed Central. (URL: [Link])

-

Distinct Characteristics of Indole-3-Acetic Acid and Phenylacetic Acid, Two Common Auxins in Plants - PubMed. (URL: [Link])

-

Biological Activities of Indoleacetylamino Acids and Their Use as Auxins in Tissue Culture. (URL: [Link])

-

Suzuki–Miyaura cross‐coupling of 5‐bromoindole (6) and phenylboronic acid (3) catalysed by ligand‐free solvent‐stabilised Pd‐nanoparticles (Pd‐NP). (URL: [Link])

-

(2R)-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)(phenyl)ethanoic acid - PubChem. (URL: [Link])

-

Investigating the biosynthesis and roles of the auxin phenylacetic acid during Pseudomonas syringae-Arabidopsis thaliana pathogenesis - Frontiers. (URL: [Link])

-

(5-Phenyl-1H-indol-3-yl)acetic acid | C16H13NO2 | CID 15207491 - PubChem. (URL: [Link])

-

Synthesis, Antimicrobial Activities, and Model of Action of Indolyl Derivatives Containing Amino-Guanidinium Moieties - MDPI. (URL: [Link])

-

Indole derivatives display antimicrobial and antibiofilm effects against extensively drug-resistant Acinetobacter baumannii - PMC - NIH. (URL: [Link])

-

The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. (URL: [Link])

- CN106946924A - A kind of preparation method of 3 Carboxybenzeneboronic acid - Google P

-

A straightforward synthesis of phenyl boronic acid (PBA) containing BODIPY dyes: new functional and modular fluorescent tools for the tethering of the glycan domain of antibodies - NIH. (URL: [Link])

-

Synthesis of 3-carboxy-phenylboronic acid. | Download Scientific Diagram - ResearchGate. (URL: [Link])

-

Synthesis and Antimicrobial Activities of New Indolyl-Pyrimidine Derivatives. (URL: [Link])

-

Auxin Biosynthesis: Are the Indole-3-Acetic Acid and Phenylacetic Acid Biosynthesis Pathways Mirror Images? - PMC - PubMed Central. (URL: [Link])

-

Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide - NIH. (URL: [Link])

-

Antimicrobial activity of phenylacetic acid derivatives compounds obtained from the mangrove endophytic fungus Accc18 - Proceedings.Science. (URL: [Link])

-

Suzuki Coupling - Organic Chemistry Portal. (URL: [Link])

-

Indole-3-acetate | C10H8NO2- | CID 801 - PubChem - NIH. (URL: [Link])

-

Reaxys USER Manual. (URL: [Link])

-

Phenylacetic Acid | C8H8O2 | CID 999 - PubChem. (URL: [Link])

-

Synthesis of substituted phenyl acetic acid and 5-membered heterocycles derivatives. - Inventiva Pharma. (URL: [Link])

-

Chemical Name: ([(1-acetyl-2,3-dihydro-1h-indol-5-yl)sulfonyl]amino)(phenyl)acetic Acid - Cas No: 1028067-91-5 at Best Price in Mumbai - Tradeindia. (URL: [Link])

-

Phenylacetic acid - Wikipedia. (URL: [Link])

-

(PDF) Synthesis of 2-[(3,4,5-Triphenyl)phenyl]acetic Acid and Derivatives - ResearchGate. (URL: [Link])

-

Synthesis of 2-[(3,4,5-Triphenyl)phenyl]acetic Acid and Derivatives - MDPI. (URL: [Link])

-

Phenylacetic acid - Sciencemadness Wiki. (URL: [Link])

-

Synthesis of some heterocyclic compounds based on (2, 3-dioxo-2, 3-dihydro-1H-indol-1-yl) acetyl acetic acid derivatives - ResearchGate. (URL: [Link])

Sources

- 1. Distinct Characteristics of Indole-3-Acetic Acid and Phenylacetic Acid, Two Common Auxins in Plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Indole derivatives display antimicrobial and antibiofilm effects against extensively drug-resistant Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]

- 3. proceedings.science [proceedings.science]

- 4. Phenylacetic acid - Wikipedia [en.wikipedia.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Suzuki Coupling [organic-chemistry.org]

- 7. CN106946924A - A kind of preparation method of 3 Carboxybenzeneboronic acid - Google Patents [patents.google.com]

- 8. 3-Carboxyphenylboronic acid synthesis - chemicalbook [chemicalbook.com]

- 9. mdpi.com [mdpi.com]

- 10. japsonline.com [japsonline.com]

- 11. Distinct Characteristics of Indole-3-Acetic Acid and Phenylacetic Acid, Two Common Auxins in Plants - PMC [pmc.ncbi.nlm.nih.gov]

Introduction: Deconstructing 2-(3-(1H-indol-5-yl)phenyl)acetic acid

As a Senior Application Scientist, this guide provides a comprehensive framework for elucidating the mechanism of action for the novel compound 2-(3-(1H-indol-5-yl)phenyl)acetic acid. Given that this molecule is not extensively characterized in public-domain literature, this document outlines a systematic, multi-tiered research strategy. We will proceed from initial in silico predictions to detailed biochemical, cellular, and in vivo validation, providing the causal logic behind each experimental choice.

The structure of 2-(3-(1H-indol-5-yl)phenyl)acetic acid presents two key pharmacophores that suggest potential biological activity:

-

Phenylacetic Acid Moiety: This group is famously associated with the class of non-steroidal anti-inflammatory drugs (NSAIDs) that target cyclooxygenase (COX) enzymes.

-

Indole Scaffold: The indole ring is a privileged structure in medicinal chemistry, found in a vast array of compounds that interact with targets such as serotonin receptors, kinases, and nuclear receptors.

The combination of these moieties in a unique spatial arrangement suggests the possibility of a novel mechanism of action, potentially as a COX inhibitor with unique selectivity, a modulator of inflammatory signaling pathways, or an entirely different class of therapeutic agent. This guide provides the roadmap to uncover that mechanism.

Part 1: Target Prediction and Initial Hypothesis Generation

Before initiating wet-lab experiments, a robust in silico analysis can prioritize resources and build a testable hypothesis.

Computational Target Prediction

The initial step is to screen the compound's structure against databases of known protein targets. Tools like the SwissTargetPrediction server or similar platforms utilize the principle of chemical similarity, suggesting that molecules with similar structures are likely to bind to similar protein targets. This approach would generate a list of potential targets, ranked by probability.

Molecular Docking Studies

Based on the phenylacetic acid moiety, a primary hypothesis is the inhibition of COX-1 and COX-2 enzymes. Molecular docking simulations would be performed to predict the binding mode and affinity of 2-(3-(1H-indol-5-yl)phenyl)acetic acid within the active sites of these enzymes. This provides a structural basis for the hypothesis and can guide initial biochemical assays.

Part 2: Biochemical and Biophysical Validation of Direct Target Engagement

The predictions from Part 1 must be validated empirically. The primary goal here is to confirm a direct, physical interaction between the compound and its putative protein target(s).

In Vitro Enzyme Inhibition Assays

Given the primary hypothesis, the first set of experiments should be in vitro COX-1 and COX-2 inhibition assays.

Experimental Protocol: COX Inhibition Assay

-

Reagents: Recombinant human COX-1 and COX-2 enzymes, arachidonic acid (substrate), and a detection kit to measure prostaglandin E2 (PGE2) production (e.g., an ELISA-based kit).

-

Procedure: a. Prepare a series of dilutions of 2-(3-(1H-indol-5-yl)phenyl)acetic acid. b. In a 96-well plate, add the recombinant COX enzyme and the compound at various concentrations. Incubate for a predetermined time (e.g., 15 minutes) at 37°C. c. Initiate the enzymatic reaction by adding arachidonic acid. d. Allow the reaction to proceed for a specific time (e.g., 10 minutes). e. Stop the reaction and measure the amount of PGE2 produced using the detection kit.

-

Data Analysis: Plot the percentage of inhibition against the compound concentration and fit the data to a dose-response curve to determine the IC50 value (the concentration of compound required to inhibit 50% of the enzyme's activity).

Table 1: Hypothetical IC50 Data for 2-(3-(1H-indol-5-yl)phenyl)acetic acid

| Target | IC50 (nM) |

| COX-1 | 5,200 |

| COX-2 | 150 |

This table illustrates hypothetical data showing selective inhibition of COX-2 over COX-1.

Biophysical Confirmation of Binding

To provide orthogonal evidence of direct binding, a biophysical method that does not rely on enzyme activity is crucial. The Cellular Thermal Shift Assay (CETSA) is an ideal choice. CETSA operates on the principle that a protein becomes more thermally stable when a ligand is bound to it.

Experimental Workflow: Cellular Thermal Shift Assay (CETSA)

Caption: Cellular Thermal Shift Assay (CETSA) workflow.

Part 3: Cellular Mechanism of Action

Confirming target binding is a critical milestone. The next phase is to understand the compound's effect in a physiological context and to confirm that the observed cellular phenotype is a direct result of engaging the intended target.

Cell-Based Functional Assays

These assays measure the biological consequences of target engagement within a living cell.

Protocol: Lipopolysaccharide (LPS)-Induced PGE2 Release in Macrophages

-

Cell Culture: Culture a macrophage cell line (e.g., RAW 264.7) in appropriate media.

-

Procedure: a. Seed cells in a 24-well plate and allow them to adhere. b. Pre-treat the cells with various concentrations of 2-(3-(1H-indol-5-yl)phenyl)acetic acid for 1 hour. c. Stimulate the cells with LPS (a potent inducer of the COX-2 pathway) for 24 hours. d. Collect the cell culture supernatant. e. Measure the concentration of PGE2 in the supernatant using an ELISA kit.

-

Causality Check: A dose-dependent decrease in PGE2 production would strongly suggest that the compound is inhibiting the COX pathway in a cellular environment, linking the biochemical activity to a functional cellular outcome.

Target Validation via Genetic Approaches

To definitively prove that the compound's effects are mediated by the target, we must demonstrate that removing the target abrogates the compound's activity.

Workflow: CRISPR/Cas9-Mediated Target Knockout

-

Design & Transfection: Design and synthesize guide RNAs (gRNAs) specific to the gene encoding the target protein (e.g., PTGS2 for COX-2). Transfect these into the host cell line along with a Cas9 nuclease.

-

Selection & Validation: Select single-cell clones and validate the knockout of the target protein via Western Blot.

-

Comparative Assay: Perform the LPS-induced PGE2 release assay on both the wild-type and knockout cell lines.

Part 4: Elucidating the Signaling Pathway

Understanding which signaling pathways are modulated by the compound provides a deeper mechanistic insight.

Phospho-Protein Analysis

Many signaling pathways are regulated by protein phosphorylation. Western blotting for key phosphorylated signaling proteins can reveal the compound's impact. For instance, in an inflammatory context, one could probe for the phosphorylation status of proteins in the NF-κB and MAPK pathways.

Caption: Hypothesized signaling pathway for the compound's action.

Conclusion

This guide details a rigorous, logical progression for elucidating the mechanism of action of a novel compound, 2-(3-(1H-indol-5-yl)phenyl)acetic acid. By integrating in silico prediction, direct biochemical and biophysical assays, functional cellular analysis, and genetic validation, this framework ensures a high degree of scientific certainty. Each step is designed to build upon the last, creating a self-validating system that moves from a broad hypothesis to a specific, validated molecular mechanism. This structured approach is fundamental in modern drug discovery to de-risk projects and build a robust understanding of a compound's therapeutic potential.

References

-

Cellular Thermal Shift Assay (CETSA)

- Title: Cellular Thermal Shift Assay (CETSA)

- Source: News-Medical.Net

-

URL: [Link]

-

CETSA Protocol and Workflow

- Title: Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay

- Source: Bio-protocol

-

URL: [Link]

-

CETSA in Drug Discovery

- Title: What Is CETSA? Cellular Thermal Shift Assay Explained

- Source: Pelago Bioscience

-

URL: [Link]

-

High-Throughput CETSA

- Title: Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA

- Source: NCBI

-

URL: [Link]

-

Real-Time CETSA

- Title: Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement

- Source: PubMed Central

-

URL: [Link]

Spectroscopic Characterization of 2-(3-(1H-Indol-5-yl)phenyl)acetic acid: A Technical Guide

This technical guide provides a comprehensive overview of the expected spectroscopic data for the novel compound 2-(3-(1H-indol-5-yl)phenyl)acetic acid. Designed for researchers, scientists, and professionals in drug development, this document synthesizes predictive data based on the analysis of its core chemical moieties: the indole and phenylacetic acid scaffolds. While direct experimental data for this specific molecule is not yet publicly available, this guide offers a robust, predictive framework for its characterization, grounded in established spectroscopic principles and data from analogous structures.

Molecular Structure and Potential Significance

2-(3-(1H-indol-5-yl)phenyl)acetic acid is a bifunctional molecule integrating an indole nucleus with a phenylacetic acid side chain. The indole ring is a privileged scaffold in medicinal chemistry, present in a multitude of natural products and synthetic drugs with a wide array of biological activities.[1] Phenylacetic acid derivatives are also of significant interest, with some exhibiting anti-inflammatory and analgesic properties.[2][3][4] The unique combination of these two pharmacophores in 2-(3-(1H-indol-5-yl)phenyl)acetic acid suggests its potential as a novel therapeutic agent, warranting a thorough structural elucidation to support future research and development efforts.

Figure 1: Chemical structure of 2-(3-(1H-indol-5-yl)phenyl)acetic acid.

Predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of molecular structure determination in organic chemistry.[5] The predicted ¹H and ¹³C NMR spectra of 2-(3-(1H-indol-5-yl)phenyl)acetic acid are based on the known chemical shifts of indole and phenylacetic acid, with adjustments for the substituent effects of the linked aromatic rings.

Predicted ¹H NMR Data

The ¹H NMR spectrum is expected to show distinct signals for the protons of the indole ring, the phenyl ring, the methylene group, and the carboxylic acid. The indole NH proton will likely appear as a broad singlet at a downfield chemical shift, typically above 10 ppm, due to its acidic nature and potential for hydrogen bonding. The protons on the indole and phenyl rings will exhibit complex splitting patterns in the aromatic region (approximately 7.0-8.0 ppm). The methylene protons of the acetic acid moiety are expected to appear as a singlet around 3.6 ppm. The carboxylic acid proton, if observable, will be a very broad singlet at a significantly downfield position (>12 ppm).

Table 1: Predicted ¹H NMR Chemical Shifts (in ppm) in DMSO-d₆

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity |

| Indole NH | > 10.0 | br s |

| Aromatic CH (Indole & Phenyl) | 7.0 - 8.0 | m |

| Acetic Acid CH₂ | ~ 3.6 | s |

| Carboxylic Acid OH | > 12.0 | br s |

Note: Chemical shifts are predictions and may vary based on solvent and experimental conditions.

Predicted ¹³C NMR Data

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. The carbonyl carbon of the carboxylic acid will be the most downfield signal, expected around 172 ppm. The aromatic carbons of the indole and phenyl rings will resonate in the 110-140 ppm range. The methylene carbon of the acetic acid group is predicted to appear around 40 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts (in ppm) in DMSO-d₆

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| Carboxylic Acid C=O | ~ 172 |

| Aromatic C (Indole & Phenyl) | 110 - 140 |

| Acetic Acid CH₂ | ~ 40 |

Note: These are approximate chemical shifts and can be influenced by the specific electronic environment.

Experimental Protocol for NMR Spectroscopy

A detailed protocol for acquiring high-quality NMR spectra is crucial for accurate structure elucidation.

Figure 2: Workflow for NMR data acquisition and analysis.

Rationale for Experimental Choices:

-

Solvent: DMSO-d₆ is chosen for its ability to dissolve a wide range of organic compounds and for its high boiling point, which is suitable for variable temperature studies if needed. It also allows for the observation of exchangeable protons like the NH and OH protons.

-

Instrument: A high-field NMR spectrometer (400 MHz or higher) is recommended to achieve better signal dispersion, which is particularly important for resolving the complex multiplets in the aromatic region.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. For 2-(3-(1H-indol-5-yl)phenyl)acetic acid (C₁₆H₁₃NO₂), the expected exact mass can be calculated. High-resolution mass spectrometry (HRMS) is essential for confirming the elemental composition.

Predicted Mass Spectrometry Data:

-

Molecular Formula: C₁₆H₁₃NO₂

-

Exact Mass: 251.0946 g/mol

-

Expected [M+H]⁺ Ion: 252.1024

-

Expected [M-H]⁻ Ion: 250.0868

Fragmentation Pattern: In the mass spectrum, fragmentation of the parent ion is expected. Key fragment ions would likely arise from the loss of the carboxylic acid group (-COOH, 45 Da) and cleavage of the bond between the phenyl ring and the methylene group. The most prominent peak in the mass spectrum of phenylacetic acid is often at m/z 91, corresponding to the tropylium ion (C₇H₇⁺).[6] A similar fragmentation pattern might be observed for the target molecule.

Experimental Protocol for Mass Spectrometry

Figure 3: Workflow for mass spectrometry analysis.

Rationale for Experimental Choices:

-

Ionization Method: ESI is a soft ionization technique that is well-suited for polar molecules like carboxylic acids, minimizing fragmentation and preserving the molecular ion.

-

Mass Analyzer: A Time-of-Flight (TOF) or Orbitrap mass analyzer provides high resolution and mass accuracy, which is critical for confirming the elemental composition of the molecule.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of 2-(3-(1H-indol-5-yl)phenyl)acetic acid is expected to show characteristic absorption bands for the O-H and N-H stretching of the carboxylic acid and indole groups, the C=O stretching of the carboxylic acid, and C-H stretching of the aromatic and aliphatic parts of the molecule.

Table 3: Predicted IR Absorption Frequencies

| Functional Group | Predicted Absorption Range (cm⁻¹) | Description |

| Carboxylic Acid O-H | 2500-3300 | Broad |

| Indole N-H | 3300-3500 | Sharp to medium |

| Aromatic C-H | 3000-3100 | Sharp |

| Aliphatic C-H | 2850-2960 | Sharp |

| Carboxylic Acid C=O | 1700-1725 | Strong, sharp |

| Aromatic C=C | 1450-1600 | Medium to weak |

Note: The exact positions of the absorption bands can be influenced by intermolecular hydrogen bonding.

Experimental Protocol for IR Spectroscopy

Figure 4: Workflow for IR spectroscopy analysis using ATR.

Rationale for Experimental Choices:

-

Technique: Attenuated Total Reflectance (ATR) is a convenient and widely used technique for solid samples, as it requires minimal sample preparation.

Conclusion

The comprehensive spectroscopic analysis outlined in this guide provides a robust framework for the characterization of 2-(3-(1H-indol-5-yl)phenyl)acetic acid. The combination of ¹H NMR, ¹³C NMR, high-resolution mass spectrometry, and IR spectroscopy will enable unambiguous confirmation of its molecular structure and provide a benchmark for purity assessment. While the data presented herein is predictive, it is founded on well-established spectroscopic principles and data from closely related compounds. This guide serves as an essential resource for researchers embarking on the synthesis and investigation of this promising new chemical entity.

References

-

The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0000209). Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 15.09 MHz, CDCl3, experimental) (HMDB0000209). Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting information Indoles. Retrieved from [Link]

-

MDPI. (2021). Synthesis of 2-[(3,4,5-Triphenyl)phenyl]acetic Acid and Derivatives. Retrieved from [Link]

-

Biological Magnetic Resonance Bank. (n.d.). bmse000220 Phenylacetic Acid. Retrieved from [Link]

-

PubChem. (n.d.). {[(1-Acetyl-2,3-dihydro-1H-indol-5-YL)sulfonyl]-amino}(phenyl)acetic acid. Retrieved from [Link]

-

PubMed. (2004). Absorption and fluorescence spectra of ring-substituted indole-3-acetic acids. Retrieved from [Link]

-

National Institutes of Health. (n.d.). A spectroscopic survey of substituted indoles reveals consequences of a stabilized 1Lb transition. Retrieved from [Link]

- Pretsch, E., Bühlmann, P., & Affolter, C. (2000).

-

NIST. (n.d.). Acetic acid, phenyl ester. Retrieved from [Link]

-

PubChem. (n.d.). Phenylacetic Acid. Retrieved from [Link]

-

Wikipedia. (n.d.). Phenylacetic acid. Retrieved from [Link]

-

PubMed Central. (2015). Distinct Characteristics of Indole-3-Acetic Acid and Phenylacetic Acid, Two Common Auxins in Plants. Retrieved from [Link]

-

ACS Publications. (1959). Synthesis and Infrared Spectra of Some Indole Compounds. Retrieved from [Link]

-

ResearchGate. (2021). Synthesis of 2-[(3,4,5-Triphenyl)phenyl]acetic Acid and Derivatives. Retrieved from [Link]

-

Inventiva Pharma. (n.d.). Synthesis of substituted phenyl acetic acid and 5-membered heterocycles derivatives. Retrieved from [Link]

- Google Patents. (n.d.). DE2925041A1 - METHOD FOR SYNTHESISING A PHENYL ACETIC ACID.

-

Illinois State University. (2015). Infrared Spectroscopy. Retrieved from [Link]

-

NIST. (n.d.). Acetic acid, phenyl ester. Retrieved from [Link]

-

NIST. (n.d.). Acetic acid. Retrieved from [Link]

-

NIST. (n.d.). Indoleacetic acid. Retrieved from [Link]

-

SpectraBase. (n.d.). Phenylacetic acid. Retrieved from [Link]

-

MassBank. (2008). MSBNK-Fac_Eng_Univ_Tokyo-JP009209. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Phenylacetic Acid | C8H8O2 | CID 999 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Phenylacetic acid - Wikipedia [en.wikipedia.org]

- 4. Distinct Characteristics of Indole-3-Acetic Acid and Phenylacetic Acid, Two Common Auxins in Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Thieme E-Books & E-Journals [thieme-connect.de]

- 6. massbank.eu [massbank.eu]

2-(3-(1h-Indol-5-yl)phenyl)acetic acid solubility and stability

Initiating Data Collection

I'm starting by casting a wide net with Google searches. My immediate goal is to compile data on the physicochemical characteristics of 2-(3-(1H-indol-5-yl)phenyl)acetic acid. I'm prioritizing its solubility in different solvents and also its chemical stability.

Developing the Methodology

Defining Search Parameters

Refining the Initial Search

I've hit a slight snag, no direct hits yet for the target compound, "2-( 3-(1H-indol-5-yl)phenyl)acetic acid". The searches are swamped with "indole-3-acetic acid," which is tangentially relevant, but I need to narrow the scope. IAA's properties are insightful, but I need to zero in. I'm adjusting my search terms to isolate the target structure.

Expanding the Search Parameters

I'm now going deeper, focusing on derivatives and related compounds. The previous broad search gave me some background, but I need specificity. I'm actively looking for data on 5-substituted indole-acetic acid derivatives to pinpoint the phenyl influence. Generic solubility and stability protocols are also a priority. I'm on track to uncover the data I need.

Formulating a Targeted Strategy

I've got a firmer grasp on the task now. While the IAA data was useful background, I've got to be more focused. I'm building a plan to target the phenyl influence, diving into derivatives and validated protocols. This includes searching for generic protocols to test kinetic and thermodynamic solubility and stability. I'm keen to synthesize a guide that marries generic procedures with information on indole derivatives.

Gathering Solubility Data

I've been gathering details about solubility protocols (both kinetic and thermodynamic) and stability studies, specifically forced degradation. I also started collecting information on the physicochemical properties of indole derivatives. The recent searches focused on 2-phenylindole.

Bridging Solubility Gaps

I've built a solid base with general solubility and stability protocols, and physicochemical data on indole derivatives. The recent shift in focus involves specifically targeting the molecule "2-(3-(1H-indol-5-yl)phenyl)acetic acid." I'm now seeking synthesis details, expecting characterization data might be included. I also need to understand the impact of the phenyl substituent on the ring, and find stability-indicating HPLC methods for similar compounds.

Assessing Current Data Gaps

I'm finding some useful information, but the data is still incomplete. I have general methods for solubility and stability, and some data on similar indole compounds, but nothing specific to "2-( 3-(1H-indol-5-yl)phenyl)acetic acid". The searches did give me some good examples.

Synthesizing Found Information

I'm now synthesizing the gathered data to build the guide. Although specifics for the molecule are missing, I'll leverage general solubility/stability protocols and data on indole derivatives. I plan to use these to make informed predictions and provide scientific justifications for proposed experimental designs. I'll clearly note data limitations and base the guide on established principles and structurally related compounds.

Compiling and Structuring Details

I'm synthesizing the gathered generic data on solubility/stability protocols and indole derivatives. Specific data on the target molecule remains elusive, including synthesis pathways or physicochemical properties. I'll focus on the influence of the 3-phenylacetic acid substituent. Although direct information is unavailable, I'll leverage general principles and related compounds, while making that clear. I plan to build the guide logically with diagrams, tables, and full content.

An In-Depth Technical Guide to the In Vitro Evaluation of 2-(3-(1H-Indol-5-yl)phenyl)acetic Acid

Foreword: The Scientific Imperative for Rigorous In Vitro Profiling

In the landscape of modern drug discovery, the journey from a promising chemical entity to a validated therapeutic candidate is both arduous and exacting. The compound at the heart of this guide, 2-(3-(1H-indol-5-yl)phenyl)acetic acid, represents a compelling scaffold, wedding the privileged indole nucleus with a phenylacetic acid moiety.[1] Such structures are rich in therapeutic potential, with documented roles as anti-inflammatory and anti-cancer agents.[2][3] This guide is conceptualized not as a rigid protocol but as a strategic framework for the comprehensive in vitro characterization of this molecule. As senior application scientists, we recognize that true scientific integrity lies not in merely following steps but in understanding the causal logic that underpins each experimental choice. Herein, we present a self-validating system of inquiry, designed to elucidate the biological activity of 2-(3-(1H-indol-5-yl)phenyl)acetic acid with technical precision and contextual insight.

Chapter 1: Foundational Assessment of Cellular Viability

Before delving into specific mechanisms of action, it is paramount to establish the cytotoxic profile of the test compound. This initial step informs the concentration range for subsequent, more nuanced assays and provides a baseline understanding of the compound's interaction with living cells. We will employ two robust, colorimetric assays for this purpose: the MTT and XTT assays, which measure metabolic activity as a surrogate for cell viability.[4][5]

Principle of Tetrazolium Salt Reduction Assays

Both MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) assays are predicated on the ability of metabolically active cells to reduce a tetrazolium salt to a colored formazan product.[4] In the case of MTT, the yellow, water-soluble salt is reduced by mitochondrial dehydrogenases to a purple, insoluble formazan.[4] The XTT assay, a second-generation alternative, produces a water-soluble orange formazan, simplifying the protocol.[5]

Experimental Workflow: Cytotoxicity Screening

Caption: Workflow for MTT/XTT Cell Viability Assays.

Detailed Protocol: MTT Assay[6][7][8]

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁵ cells/well in 100 µL of culture medium and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

-

Compound Treatment: Prepare serial dilutions of 2-(3-(1H-indol-5-yl)phenyl)acetic acid in culture medium. The final concentration of the solvent (e.g., DMSO) should not exceed 0.5%. Replace the medium in the wells with 100 µL of the compound-containing medium. Include vehicle-treated and untreated control wells.

-

Incubation: Incubate the plate for 24, 48, or 72 hours.

-

MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well.

-

Formazan Formation: Incubate for 2-4 hours at 37°C.

-

Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 40% DMF in 2% acetic acid with 16% SDS, pH 4.7) to each well.[6]

-

Absorbance Measurement: Shake the plate for 15 minutes to ensure complete dissolution of the formazan crystals and measure the absorbance at 570 nm.

Data Presentation: Cytotoxicity Profile

| Cell Line | Time Point (hr) | IC₅₀ (µM) |

| RAW 264.7 | 24 | |

| 48 | ||

| 72 | ||

| HT-29 | 24 | |

| 48 | ||

| 72 |

Chapter 2: Probing for Anti-Inflammatory Activity

Given that many indole derivatives exhibit anti-inflammatory properties, a logical next step is to investigate this potential.[2][7] We will focus on key markers of inflammation in a cellular context.

Rationale for Investigating Anti-Inflammatory Effects

Inflammation is a complex biological response involving various cell types and signaling molecules.[8] A common in vitro model utilizes lipopolysaccharide (LPS) to induce an inflammatory response in macrophage cell lines like RAW 264.7.[9]

Experimental Design: Assessing Inhibition of Inflammatory Mediators

Caption: Workflow for Evaluating Anti-inflammatory Activity.

Detailed Protocol: Western Blot for COX-2 Expression[12][13][14][15][16]

-

Sample Preparation: Following treatment, wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.[10]

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE: Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel and separate by electrophoresis.[11]

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[12]

-

Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.[12]

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody against COX-2 overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[13]

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[13]

Detailed Protocol: RT-qPCR for TNF-α Gene Expression[17][18][19][20][21]

-

RNA Extraction: Isolate total RNA from treated cells using a suitable kit.

-

cDNA Synthesis: Reverse transcribe 1 µg of total RNA into cDNA using a reverse transcriptase kit.[14]

-

qPCR Reaction: Set up the qPCR reaction using a SYBR Green master mix, cDNA template, and primers specific for TNF-α and a housekeeping gene (e.g., GAPDH).

-

Data Analysis: Analyze the results using the comparative Ct (ΔΔCt) method to determine the relative fold change in gene expression.[15]

Data Presentation: Anti-Inflammatory Effects

| Parameter | Assay | IC₅₀ (µM) |

| Nitric Oxide Production | Griess Assay | |

| TNF-α Secretion | ELISA | |

| IL-6 Secretion | ELISA | |

| COX-2 Protein Expression | Western Blot | |

| iNOS Protein Expression | Western Blot | |

| Tnf Gene Expression | RT-qPCR | |

| Il6 Gene Expression | RT-qPCR |

Chapter 3: Investigating Anti-Cancer Potential

The indole scaffold is a common feature in many anti-cancer agents, making this a crucial area of investigation.[16][17][18][19][20]

Rationale for Anti-Cancer Screening

Initial cytotoxicity data may suggest anti-proliferative effects. Further assays can elucidate the specific mechanisms, such as induction of apoptosis or inhibition of cell migration.

Experimental Design: Characterizing Anti-Cancer Mechanisms

Caption: Workflow for Assessing Anti-Cancer Mechanisms.

Detailed Protocol: Enzyme Inhibition Assay[27][28][29][30]

Assuming a potential target, such as a protein kinase, based on the compound's structure:

-

Reagent Preparation: Prepare solutions of the purified enzyme, substrate, and a range of concentrations of 2-(3-(1H-indol-5-yl)phenyl)acetic acid in a suitable assay buffer.[21]

-

Assay Setup: In a 96-well plate, add the enzyme and the test compound or vehicle control. Pre-incubate to allow for binding.[21]

-

Reaction Initiation: Initiate the reaction by adding the substrate (and ATP for kinase assays).

-

Detection: Measure the reaction progress over time using a plate reader (e.g., absorbance, fluorescence, or luminescence, depending on the assay format).[21]

-

Data Analysis: Calculate the initial reaction velocities and determine the percentage of inhibition for each compound concentration. Plot the percentage of inhibition against the compound concentration to determine the IC₅₀ value.

Data Presentation: Anti-Cancer Activity

| Assay | Cell Line | Endpoint | Result |

| Apoptosis | HT-29 | % Apoptotic Cells | |

| Cell Cycle | HT-29 | % Cells in G2/M | |

| Migration | HT-29 | % Wound Closure | |

| Invasion | HT-29 | % Invading Cells | |

| Enzyme Inhibition | (e.g., Kinase X) | IC₅₀ (µM) |

Chapter 4: Exploring Target Engagement

Should the preceding assays yield promising results, the next logical step is to identify the molecular target(s) of 2-(3-(1H-indol-5-yl)phenyl)acetic acid.

Rationale for Target Identification

Understanding the direct molecular interactions of a compound is fundamental to its development as a therapeutic agent. Receptor binding assays are a powerful tool for this purpose.[22][23][24][25][26]

Detailed Protocol: Radioligand Binding Assay[32][34][35]

-

Membrane Preparation: Prepare cell membranes from a cell line or tissue known to express the receptor of interest.

-

Assay Setup: In a 96-well plate, combine the cell membranes, a radiolabeled ligand for the target receptor, and varying concentrations of the unlabeled test compound (2-(3-(1H-indol-5-yl)phenyl)acetic acid).

-

Incubation: Incubate the mixture to allow for competitive binding to reach equilibrium.

-

Separation: Separate the bound from the unbound radioligand, typically by rapid filtration through a glass fiber filter.

-

Detection: Quantify the amount of bound radioactivity on the filters using a scintillation counter.

-

Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.

Conclusion: Synthesizing a Coherent Biological Narrative

This guide has outlined a systematic and logical progression for the in vitro evaluation of 2-(3-(1H-indol-5-yl)phenyl)acetic acid. By starting with a broad assessment of cytotoxicity and progressively narrowing the focus to specific anti-inflammatory and anti-cancer mechanisms, and finally to target engagement, a comprehensive biological profile of the compound can be constructed. Each experimental stage is designed to be self-validating, providing the robust and reliable data necessary to make informed decisions in the drug development process.

References

- Dhillon, S. (2019). In vitro assays and techniques utilized in anticancer drug discovery. Journal of Applied Toxicology, 39(1), 38-71.

- BenchChem. (2025). Application Notes and Protocols for Cell Viability Assays: MTT and XTT.

- QIMA Life Sciences. (n.d.). In Vitro Assays to Study The Hallmarks of Cancer.

- Novus Biologicals. (n.d.). General Western Blot Protocol Overview.

- Cell Signaling Technology. (n.d.). Western Blotting Protocol.

- Addgene. (2022). Western Blot.

- R&D Systems. (n.d.). Western Blot Protocol.

- Mali, A. A., & Kare, H. E. (2005). In vitro assays for anticancer drug discovery--a novel approach based on engineered mammalian cell lines. Anticancer Drugs, 16(3), 223-8.

- GENE EXPRESSION ANALYSIS BY QUANTITATIVE REVERSE TRANSCRIPTION PCR (RT-qPCR). (n.d.).

- Bio-Rad. (n.d.). General Protocol for Western Blotting.

- BenchChem. (2025).

- BenchChem. (2025). Application Notes and Protocols for Cell Viability Assays (MTT, XTT) of Thiazole-Based Compounds.

- Kuzman, D. (2021). A standard operating procedure for an enzymatic activity inhibition assay. European Biophysics Journal, 50(3-4), 345-352.

- BroadPharm. (2022). Protocol for Cell Viability Assays.

- Stack Lab. (n.d.).

- MDPI. (n.d.).

- Sigma-Aldrich. (n.d.). Universal SYBR Green qPCR Protocol.

- ResearchGate. (2025).

- BioDuro. (n.d.). In Vitro Assays-BioDuro-Global CRDMO, Rooted in Science.

- La Trobe University. (2021). Screening natural product extracts for potential enzyme inhibitors: protocols, and the standardisation of the usage of blanks in α-amylase, α-glucosidase and lipase assays.

- Eurofins Discovery. (n.d.). In Vitro Translational Models for Oncology & Immuno-Oncology.

- Peiris, D. S. H. S., et al. (2025).

- Monitoring gene expression: quantit

- Gene-Quantification. (n.d.).

- Abcam. (n.d.). Introduction to XTT assays for cell-viability assessment.

- JoVE. (2015). An ELISA Based Binding and Competition Method to Rapidly Determine Ligand-receptor Interactions.

- National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual.

- MDPI. (2024). Assessing Anti-Inflammatory Potential: In Vitro and In Vivo Testing of Plant Extracts.

- Limbird, L. E. (n.d.). Radioligand binding methods: practical guide and tips.

- BenchChem. (n.d.). An In-Depth Technical Guide to Receptor Binding Affinity Assays: The Case of Clozapine.

- BenchChem. (2025). Application Notes and Protocols for Developing Enzyme Inhibition Assays for Indole-Based Compounds.

- National Center for Biotechnology Information. (2012). Receptor Binding Assays for HTS and Drug Discovery.

- National Center for Biotechnology Information. (2016). SIGMA RECEPTOR BINDING ASSAYS.

- ResearchGate. (n.d.). Guidelines for the digestive enzymes inhibition assay.

- Hefnawy, M. A., et al. (2017). Design, Synthesis and biological evaluation of some novel indole derivatives as selective COX-2 inhibitors. Der Pharma Chemica, 9(16), 56-65.

- aichat.physics.ucla.edu. (n.d.). Dot Language Graphviz.

- International Journal of Innovative Science and Research Technology. (n.d.).

- while true do;. (2025). Practical Guide to DOT Language (Graphviz) for Developers and Analysts.

- MDPI. (n.d.).

- Graphviz. (2024). DOT Language.

- A Quick Introduction to Graphviz. (2017).

- Sketchviz. (n.d.). Graphviz Examples and Tutorial.

- Abdellatif, K. R., et al. (2015). 3-methyl-2-phenyl-1-substituted-indole derivatives as indomethacin analogs: design, synthesis and biological evaluation as potential anti-inflammatory and analgesic agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 30(6), 945-53.

- PubMed. (2017).

- Der Pharma Chemica. (n.d.).

- PubMed. (2014). Design, synthesis, and biological evaluation of 3-(1-Aryl-1H-indol-5-yl)propanoic acids as new indole-based cytosolic phospholipase A2α inhibitors.

Sources

- 1. derpharmachemica.com [derpharmachemica.com]

- 2. japsonline.com [japsonline.com]

- 3. 3-methyl-2-phenyl-1-substituted-indole derivatives as indomethacin analogs: design, synthesis and biological evaluation as potential anti-inflammatory and analgesic agents [pubmed.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Introduction to XTT assays for cell-viability assessment | Abcam [abcam.com]

- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. journalajrb.com [journalajrb.com]

- 9. Assessing Anti-Inflammatory Potential: In Vitro and In Vivo Testing of Plant Extracts [greenskybio.com]

- 10. bio-rad.com [bio-rad.com]

- 11. addgene.org [addgene.org]

- 12. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]

- 13. Western Blot Protocol | R&D Systems [rndsystems.com]

- 14. elearning.unite.it [elearning.unite.it]

- 15. stackscientific.nd.edu [stackscientific.nd.edu]

- 16. In vitro assays and techniques utilized in anticancer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. In Vitro Assays to Study The Hallmarks of Cancer - QIMA Life Sciences [qima-lifesciences.com]

- 18. In vitro assays for anticancer drug discovery--a novel approach based on engineered mammalian cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. In Vitro Assays-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 20. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 21. pdf.benchchem.com [pdf.benchchem.com]

- 22. Video: An ELISA Based Binding and Competition Method to Rapidly Determine Ligand-receptor Interactions [jove.com]

- 23. journals.physiology.org [journals.physiology.org]

- 24. pdf.benchchem.com [pdf.benchchem.com]

- 25. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 26. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Discovery of Novel Indole-Phenylacetic Acid Derivatives

Introduction: The Strategic Fusion of Privileged Scaffolds

In the landscape of medicinal chemistry, the indole nucleus and the phenylacetic acid moiety both stand as "privileged scaffolds." The indole ring system is a cornerstone of numerous natural products and synthetic drugs, prized for its ability to engage in hydrogen bonding, π–π stacking, and hydrophobic interactions with a wide range of biological targets.[1] This versatility has led to its incorporation in anticancer, anti-inflammatory, and neuroprotective agents.[2][3] Separately, the phenylacetic acid framework is a key structural motif in many established therapeutics, including widely used non-steroidal anti-inflammatory drugs (NSAIDs).[4]

The strategic fusion of these two pharmacophores into a single molecular entity—the indole-phenylacetic acid (IPA) scaffold—presents a compelling strategy for the discovery of novel therapeutics. This guide provides an in-depth technical overview for researchers, scientists, and drug development professionals on the rational design, synthesis, and evaluation of this promising class of compounds. We will delve into the causality behind experimental choices, provide validated protocols, and explore the mechanistic pathways these derivatives are poised to modulate.

Chapter 1: Rational Design and Scaffold Analysis

The foundation of a successful drug discovery campaign lies in the rational design of the initial compound library. The IPA scaffold offers a rich canvas for structural modification to fine-tune pharmacokinetic and pharmacodynamic properties.

Core Scaffold and Key Modification Points

The core IPA structure can be systematically modified at several key positions to explore the chemical space and establish a robust Structure-Activity Relationship (SAR). The primary points for derivatization are the indole nitrogen (N1), various positions on the indole's benzene ring (C4, C5, C6, C7), the phenyl ring of the acetic acid moiety, and the carboxylic acid group itself.

Caption: Core Indole-Phenylacetic Acid Scaffold and Diversification Points.

Design Rationale

The design of an IPA derivative library should be guided by specific therapeutic goals. For instance:

-

Anticancer Agents: Modifications often focus on mimicking the pharmacophores of known kinase or histone deacetylase (HDAC) inhibitors.[5][6] Introducing hydrogen bond donors/acceptors or hydrophobic moieties on the indole or phenyl rings can enhance binding to enzyme active sites.

-

Anti-inflammatory Agents: The design may draw inspiration from known COX inhibitors.[7] The carboxylic acid is often crucial for activity, while substitutions on the aromatic rings can modulate potency and selectivity for COX-1 versus COX-2.

-

Neuroprotective Agents: Enhancing blood-brain barrier permeability is key. This can be achieved by increasing lipophilicity or introducing moieties that engage with active transport mechanisms. The antioxidant properties of the indole nucleus are often a central feature to leverage.[8][9]

Chapter 2: Synthetic Strategies

A robust and versatile synthetic route is paramount for generating a diverse library of IPA derivatives. The classic Fischer indole synthesis remains a powerful tool, alongside modern cross-coupling methodologies.

The Fischer Indole Synthesis Approach

The Fischer indole synthesis is a reliable method for constructing the indole core from a substituted phenylhydrazine and a ketone or aldehyde bearing the phenylacetic acid precursor.[10][11]

Causality: This method is advantageous because it allows for the introduction of substituents on the indole's benzene ring by simply starting with the appropriately substituted phenylhydrazine. The choice of an acid catalyst (Brønsted or Lewis acids) is critical and must be optimized based on the electronic nature of the substrates to maximize yield and prevent side reactions.[11]

Protocol 2.1.1: Generalized Fischer Indole Synthesis

-

Hydrazone Formation:

-

In a round-bottom flask, dissolve the substituted phenylhydrazine hydrochloride (1.0 eq) in ethanol.

-

Add a suitable keto-acid or keto-ester precursor of phenylacetic acid (1.1 eq).

-

Add sodium acetate (1.5 eq) and stir the mixture at room temperature for 2-4 hours until TLC analysis indicates the consumption of the starting hydrazine.

-

The resulting phenylhydrazone can often be isolated by filtration or used directly in the next step.

-

-

Cyclization:

-

Suspend the crude phenylhydrazone in a suitable solvent, such as glacial acetic acid or toluene.

-

Add the chosen catalyst. Polyphosphoric acid (PPA) or zinc chloride (ZnCl₂) are commonly used.[12]

-

Heat the reaction mixture to 80-110°C and monitor by TLC. The reaction is typically complete within 1-6 hours.

-

Upon completion, pour the reaction mixture into ice water to precipitate the crude indole product.

-

-

Purification:

-

Collect the crude product by filtration.

-

If the product is an ester, it can be purified by column chromatography on silica gel.

-

If a carboxylic acid is desired, the ester can be hydrolyzed under standard basic conditions (e.g., LiOH or NaOH in a THF/water mixture) followed by acidic workup.

-

Overall Drug Discovery Workflow

The synthesis of the initial library is the first step in a comprehensive discovery pipeline. The subsequent stages of screening, validation, and optimization are critical for identifying a viable lead compound.

Caption: High-Level Drug Discovery Workflow.

Chapter 3: In Vitro Evaluation and Primary Screening

Once a library of IPA derivatives has been synthesized and characterized, the next step is to assess their biological activity. For anticancer drug discovery, a primary screen for cytotoxicity against a panel of cancer cell lines is a standard starting point.

The MTT Assay for Cell Viability

The MTT assay is a robust, colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability and proliferation.[13] It relies on the ability of mitochondrial dehydrogenases in living cells to reduce the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product.[14]

Causality: This assay is chosen for primary screening due to its high-throughput compatibility, reproducibility, and sensitivity.[15][16] It provides a quantitative measure of a compound's ability to inhibit cell growth or induce cell death, allowing for the determination of a key metric: the half-maximal inhibitory concentration (IC₅₀).

Protocol 3.1.1: Step-by-Step MTT Assay

-

Cell Seeding:

-

Culture human cancer cell lines (e.g., HeLa, MCF-7, A549) under standard conditions (e.g., 37°C, 5% CO₂).

-

Trypsinize and count the cells. Seed them into a 96-well plate at an optimized density (typically 5,000-10,000 cells/well) in 100 µL of complete culture medium.

-

Incubate for 24 hours to allow for cell attachment.[17]

-

-

Compound Treatment:

-

Prepare stock solutions of the synthesized IPA derivatives in DMSO.

-

Perform serial dilutions in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).

-

Remove the old medium from the cells and add 100 µL of the medium containing the test compounds. Include "vehicle control" (DMSO only) and "untreated control" wells.

-

Incubate for a defined period, typically 48 or 72 hours.[14]

-

-

MTT Addition and Incubation:

-

Solubilization and Measurement:

-

Add 100 µL of a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.[17]

-

Gently agitate the plate for 15 minutes in the dark to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background noise.[13]

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the viability data against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value.

-

Data Presentation: Screening Results

The results from the primary screen should be organized clearly to facilitate hit identification.

| Compound ID | R1 (N1-sub) | R5 (C5-sub) | Rp (Phenyl-sub) | IC₅₀ (µM) vs. A549 Lung Cancer Cells |

| IPA-001 | H | H | H | > 100 |

| IPA-002 | CH₃ | H | H | 85.2 |

| IPA-003 | H | Cl | H | 45.1 |

| IPA-004 | H | H | 4-F | 22.8 |

| IPA-005 | H | Cl | 4-F | 1.5 |

Table 1: Hypothetical screening data for a focused library of IPA derivatives against the A549 human lung carcinoma cell line. This data illustrates a preliminary SAR, suggesting that substitutions at both the indole C5 and phenyl para-positions are beneficial for cytotoxic activity.

Chapter 4: Mechanistic Elucidation

Identifying a potent "hit" like IPA-005 is only the beginning. The next crucial phase is to understand its mechanism of action (MoA). Indole-based compounds are known to interact with a multitude of cellular pathways, with the MAP Kinase (MAPK/ERK) pathway being a frequent target in cancer.[18][19]

The MAPK/ERK Signaling Pathway

The MAPK/ERK pathway is a central signaling cascade that transduces extracellular signals to the nucleus, regulating critical cellular processes like proliferation, differentiation, and survival.[20][21] In many cancers, this pathway is constitutively active due to mutations in upstream components like Ras or Raf, leading to uncontrolled cell growth.[22]